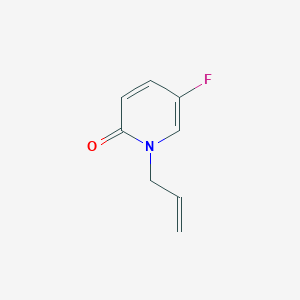

5-Fluoro-1-prop-2-enylpyridin-2-one

説明

5-Fluoro-1-prop-2-enylpyridin-2-one is a pyridinone derivative characterized by a fluorine atom at the 5-position and a propenyl group at the 1-position of the heterocyclic ring. Pyridinones are structurally versatile and serve as key scaffolds in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and electronic properties . Crystallographic studies of such compounds often employ refinement tools like SHELXL to resolve bond lengths, angles, and packing arrangements .

特性

IUPAC Name |

5-fluoro-1-prop-2-enylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEOJRMIBVBKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=CC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 2: Hydrogen-Bonding Motifs

| Compound | Motif Type (Graph Set) | Interaction Description |

|---|---|---|

| 5-Fluoro-1-prop-2-enylpyridin-2-one | R₂²(8) | Dimer formation via N-H···O and C-H···F interactions |

| 5-Fluoro-1-methylpyridin-2-one | C(6) | Chain propagation through N-H···O bonds |

| 5-Chloro-1-prop-2-enylpyridin-2-one | R₂²(8) + C(4) | Dimer and Cl···π interactions |

The propenyl group in 5-Fluoro-1-prop-2-enylpyridin-2-one disrupts extended hydrogen-bonded networks observed in the methyl analog, favoring dimeric motifs instead of chains. Chlorine’s polarizability in the chloro analog permits additional halogen bonding, absent in fluorine derivatives .

Reactivity and Functional Implications

- Electrophilic Substitution: Fluorine’s electron-withdrawing effect deactivates the pyridinone ring, reducing reactivity toward electrophiles compared to non-fluorinated analogs.

- Solubility : LogP values (calculated) indicate 5-Fluoro-1-prop-2-enylpyridin-2-one (LogP=1.2) is less lipophilic than the chloro analog (LogP=1.8) but more than the methyl derivative (LogP=0.7).

- Thermal Stability : The propenyl group lowers the melting point (mp=142–145°C) relative to the methyl analog (mp=168–170°C) due to reduced crystal packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。